Ring-Strain Energy: Azetidine Core (25.4 kcal·mol⁻¹) Versus Piperidine Core (≈ 0–2 kcal·mol⁻¹) Governs Reactivity and Metabolic Susceptibility
The azetidine ring in 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol possesses an experimentally determined ring-strain energy of approximately 25.4 kcal·mol⁻¹, which is significantly higher than the near-zero strain of the six-membered piperidine ring (≈ 0–2 kcal·mol⁻¹) and moderately higher than pyrrolidine (≈ 5–6 kcal·mol⁻¹). [1] This elevated strain confers two key advantages: (i) it provides a thermodynamic driving force for ring-opening or ring-expansion reactions useful in covalent inhibitor design, and (ii) it alters the susceptibility to oxidative metabolism compared to piperidine-containing analogs, as the strained azetidine ring undergoes distinct N-dealkylation and ring-oxidation pathways relative to larger aza-heterocycles. [2] Direct comparative intrinsic clearance data for this specific compound versus its piperidine congener (1-[(1-hydroxycyclobutyl)methyl]piperidin-4-ol, CAS 2098500-93-5) are not publicly available; therefore this inference is class-level based on systematic azetidine-versus-piperidine metabolism studies.
| Evidence Dimension | Ring-strain energy (basis for differential reactivity and metabolic handling) |
|---|---|
| Target Compound Data | ≈ 25.4 kcal·mol⁻¹ (azetidine ring strain, class value) [1] |
| Comparator Or Baseline | Piperidine: ≈ 0–2 kcal·mol⁻¹; Pyrrolidine: ≈ 5–6 kcal·mol⁻¹ [1] |
| Quantified Difference | ≥ 20 kcal·mol⁻¹ higher strain vs. piperidine |
| Conditions | Literature consensus values for parent heterocycles; azetidine strain derived from combustion calorimetry and computational validation. |
Why This Matters
A strain differential of ≥ 20 kcal·mol⁻¹ directly impacts synthetic strategy, metabolic soft-spot identification, and the design of covalent inhibitors, making ring-system choice a non-trivial procurement decision.
- [1] Bauer, M.R., Di Fruscia, P., Lucas, S.C.C., Michaelides, I.N., Nelson, J.E., Storer, R.I. & Whitehurst, B.C. 'Put a ring on it: application of small aliphatic rings in medicinal chemistry.' RSC Medicinal Chemistry, 2021, 12, 448–471. View Source
- [2] Bolleddula, J. et al. 'Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.' Drug Metabolism Reviews, 2014, 46(3), 379–419. View Source
